![molecular formula C20H16N2 B14228735 N-[(Anthracen-9-YL)methyl]pyridin-3-amine CAS No. 596813-63-7](/img/structure/B14228735.png)
N-[(Anthracen-9-YL)methyl]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Anthracen-9-YL)methyl]pyridin-3-amine is a compound that combines the structural features of anthracene and pyridine. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Anthracen-9-YL)methyl]pyridin-3-amine typically involves the reaction of anthracene-9-carbaldehyde with pyridin-3-amine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of anthracene-9-carbaldehyde reacts with the amine group of pyridin-3-amine to form an imine intermediate, which is then reduced to the desired amine product.
Reaction Conditions:
Reactants: Anthracene-9-carbaldehyde and pyridin-3-amine
Catalyst: Sodium triacetoxyborohydride or similar reducing agents
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Anthracen-9-YL)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, while nucleophilic substitution can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Anthraquinone derivatives
Reduction: Piperidine derivatives
Substitution: Halogenated anthracene or pyridine derivatives
Aplicaciones Científicas De Investigación
N-[(Anthracen-9-YL)methyl]pyridin-3-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[(Anthracen-9-YL)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways:
Fluorescence Probing: The compound acts as a fluorescent probe by binding to metal ions, which enhances its fluorescence emission.
DNA Photocleavage: The compound can cleave DNA upon light irradiation by generating reactive oxygen species (ROS) that cause oxidative damage to the DNA strands.
Comparación Con Compuestos Similares
N-[(Anthracen-9-YL)methyl]pyridin-3-amine can be compared with other similar compounds:
N-(Anthracen-9-ylmethyl)-N,N-bis(2-picolyl)amine: Similar in structure but with additional picolyl groups, enhancing its metal-binding properties.
Anthracene-based fluorescent probes: Other anthracene derivatives used for metal ion detection, but this compound offers better selectivity and sensitivity for zinc and copper ions.
Pyridine-based DNA cleaving agents: Compounds like N-(pyridin-3-ylmethyl)aniline, which also exhibit DNA cleavage activity but may differ in their photophysical properties and efficiency.
Propiedades
Número CAS |
596813-63-7 |
|---|---|
Fórmula molecular |
C20H16N2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
N-(anthracen-9-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C20H16N2/c1-3-9-18-15(6-1)12-16-7-2-4-10-19(16)20(18)14-22-17-8-5-11-21-13-17/h1-13,22H,14H2 |
Clave InChI |
TVTQLNGPKLJKFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)

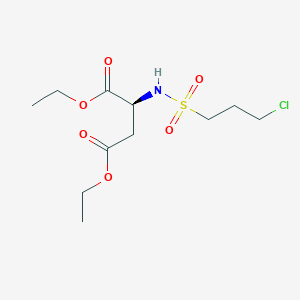
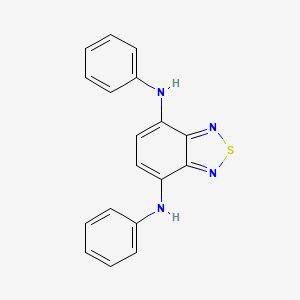
![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)
![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)
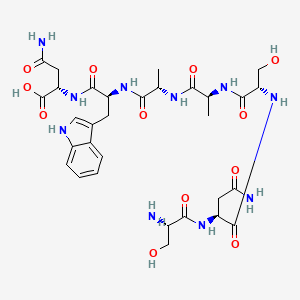
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)
![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)
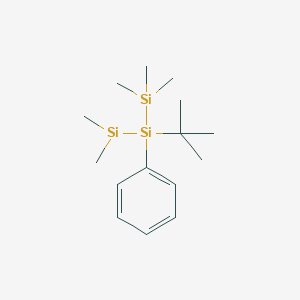
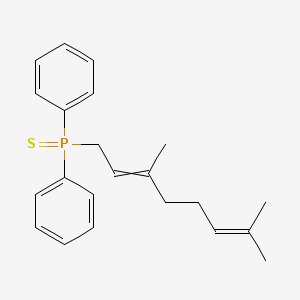
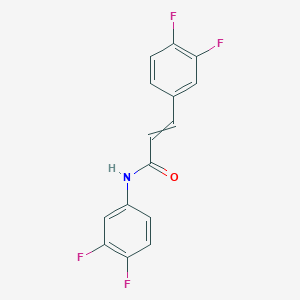

![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
